

identifying and mitigating UK-5099 off-target effects

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Compound of Interest

Compound Name: UK-5099

Cat. No.: B1683380

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Technical Support Center: UK-5099

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **UK-5099**, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This guide includes frequently asked questions (FAQs) and troubleshooting advice to help identify and mitigate potential off-target effects, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **UK-5099**?

A1: **UK-5099** is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane.^{[1][2][3]} It functions by blocking the transport of pyruvate from the cytoplasm into the mitochondrial matrix, thereby inhibiting its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.^[3] **UK-5099** has been shown to covalently bind to a thiol group on the carrier, leading to this inhibition.^[3]

Q2: What are the known off-target effects of **UK-5099**?

A2: While **UK-5099** is highly selective for the MPC, several off-target effects have been reported, particularly at higher concentrations. These include:

- Inhibition of the monocarboxylate transporter (MCT): **UK-5099** can also inhibit MCTs, which are involved in the transport of lactate and other monocarboxylates across the plasma membrane.[4]
- Impairment of glutamate oxidation: At high doses, **UK-5099** has been observed to impair the oxidation of glutamate.[5]
- Reduction of mitochondrial membrane potential: High concentrations of **UK-5099** can lead to a decrease in the mitochondrial membrane potential.[3][5]
- Inhibition of HIF-1 α stabilization: **UK-5099** has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), independent of its effect on the MPC.[5]
- Inhibition of the NLRP3 inflammasome: Recent studies have identified **UK-5099** as a potent inhibitor of the NLRP3 inflammasome, an effect that is also independent of MPC inhibition.[6]

Q3: At what concentrations are off-target effects of **UK-5099** typically observed?

A3: The on-target inhibition of MPC by **UK-5099** occurs at low nanomolar to low micromolar concentrations.[7][8] Off-target effects generally require higher concentrations. For instance, while maximal MPC inhibition is achieved at approximately 2-5 μ M, the inhibition of inflammatory cytokine production (an MPC-independent effect) requires concentrations greater than 25 μ M.[5] It is crucial to perform a dose-response curve for your specific cell type and endpoint to distinguish on-target from potential off-target effects.

Q4: How can I be sure that the phenotype I observe is due to MPC inhibition and not an off-target effect?

A4: To confirm that your observed phenotype is a direct result of MPC inhibition, consider the following control experiments:

- Use a structurally unrelated MPC inhibitor: If a different MPC inhibitor with a distinct chemical structure recapitulates the same phenotype, it is more likely to be an on-target effect.
- Genetic knockdown or knockout of MPC1 or MPC2: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the MPC subunits.

[9] If the phenotype is lost in the absence of the MPC, it strongly suggests an on-target effect of **UK-5099**.

- Rescue experiments: Attempt to rescue the phenotype by providing a downstream metabolite that bypasses the need for pyruvate transport, such as cell-permeable methyl-pyruvate.[9]

Quantitative Data Summary

The following table summarizes the reported potency of **UK-5099** against its primary target and provides context for concentrations at which off-target effects have been observed.

Target/Effect	Assay Type	Species/System	Potency (IC50/Ki)	Notes
On-Target				
Mitochondrial Pyruvate Carrier (MPC)	Pyruvate-dependent O2 consumption	Rat heart mitochondria	IC50 = 50 nM	Potent inhibition of MPC function. [4][7]
Mitochondrial Pyruvate Carrier (MPC)	Pyruvate transport inhibition	Rat liver mitochondria	Ki = 0.1–0.2 µM	Specificity for pyruvate transport.[2]
Human MPC1L/MPC2	Pyruvate transport inhibition	Reconstituted human protein	IC50 = 52.6 ± 8.3 nM	High potency for the human MPC complex.[8]
Off-Target				
Pyruvate transport	Plasma membrane	Trypanosoma brucei	Ki = 49 µM	Inhibition of the plasma membrane pyruvate carrier in trypanosomes. [2][4]
Inflammatory Cytokine Production	M1 Macrophages	Mouse	> 25 µM	Inhibition is independent of MPC expression. [5]
NLRP3 Inflammasome	Macrophages	Mouse and Human	Not specified	MPC-independent inhibition.[6]

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the MPC.

- Possible Cause: Off-target effect.
- Troubleshooting Steps:
 - Perform a dose-response curve: Compare the concentration at which you observe the phenotype with the known IC₅₀ for MPC inhibition. A significant discrepancy may indicate an off-target effect.
 - Use a structurally unrelated MPC inhibitor: If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of **UK-5099**.
 - Conduct a rescue experiment: Overexpression of MPC1/MPC2 or the addition of a downstream metabolite could help determine if the effect is on-target.
 - Employ genetic controls: Use MPC1 or MPC2 knockout/knockdown cells. If the phenotype persists, it is definitively an off-target effect.[\[9\]](#)

Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition.

- Possible Cause: Off-target toxicity.
- Troubleshooting Steps:
 - Assess cell viability across a range of concentrations: This will help determine the therapeutic window of the compound.
 - Test in a cell line that does not express the MPC: If toxicity persists, it is likely due to off-target effects.
 - Screen against a panel of known toxicity-related targets: This can help identify potential unintended interactions.
 - Analyze for markers of cellular stress: Investigate if the toxicity correlates with the activation of known cell death or stress pathways.

Issue 3: I am seeing conflicting results between my experiments using **UK-5099** and genetic knockdown of the MPC.

- Possible Cause: **UK-5099** may have off-target effects that are not present with genetic manipulation.
- Troubleshooting Steps:
 - Carefully review the concentrations of **UK-5099** used: Ensure you are using the lowest effective concentration to minimize off-target effects.
 - Consider the kinetics of inhibition vs. knockdown: Pharmacological inhibition is acute, while genetic knockdown is a chronic perturbation. This can lead to different compensatory responses.
 - Investigate potential off-targets: Based on your observed phenotype, consider which of the known off-targets of **UK-5099** might be responsible and design experiments to test this.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

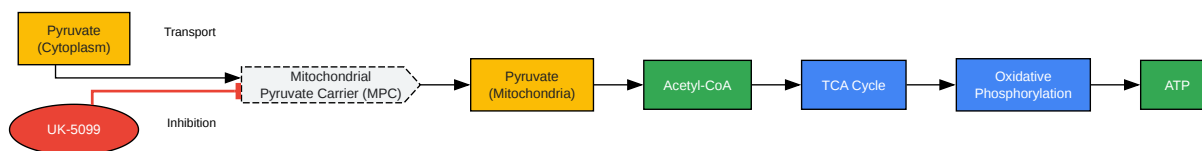
- Objective: To verify that **UK-5099** binds to the MPC in a cellular context.
- Methodology:
 - Culture cells to 80-90% confluency.
 - Treat intact cells with **UK-5099** at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
 - Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
 - Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
 - Centrifuge the samples to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble proteins.

- Analyze the amount of MPC1 or MPC2 remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of the MPC in the presence of **UK-5099** indicates target engagement.

Protocol 2: Proteome-Wide Off-Target Identification using Mass Spectrometry

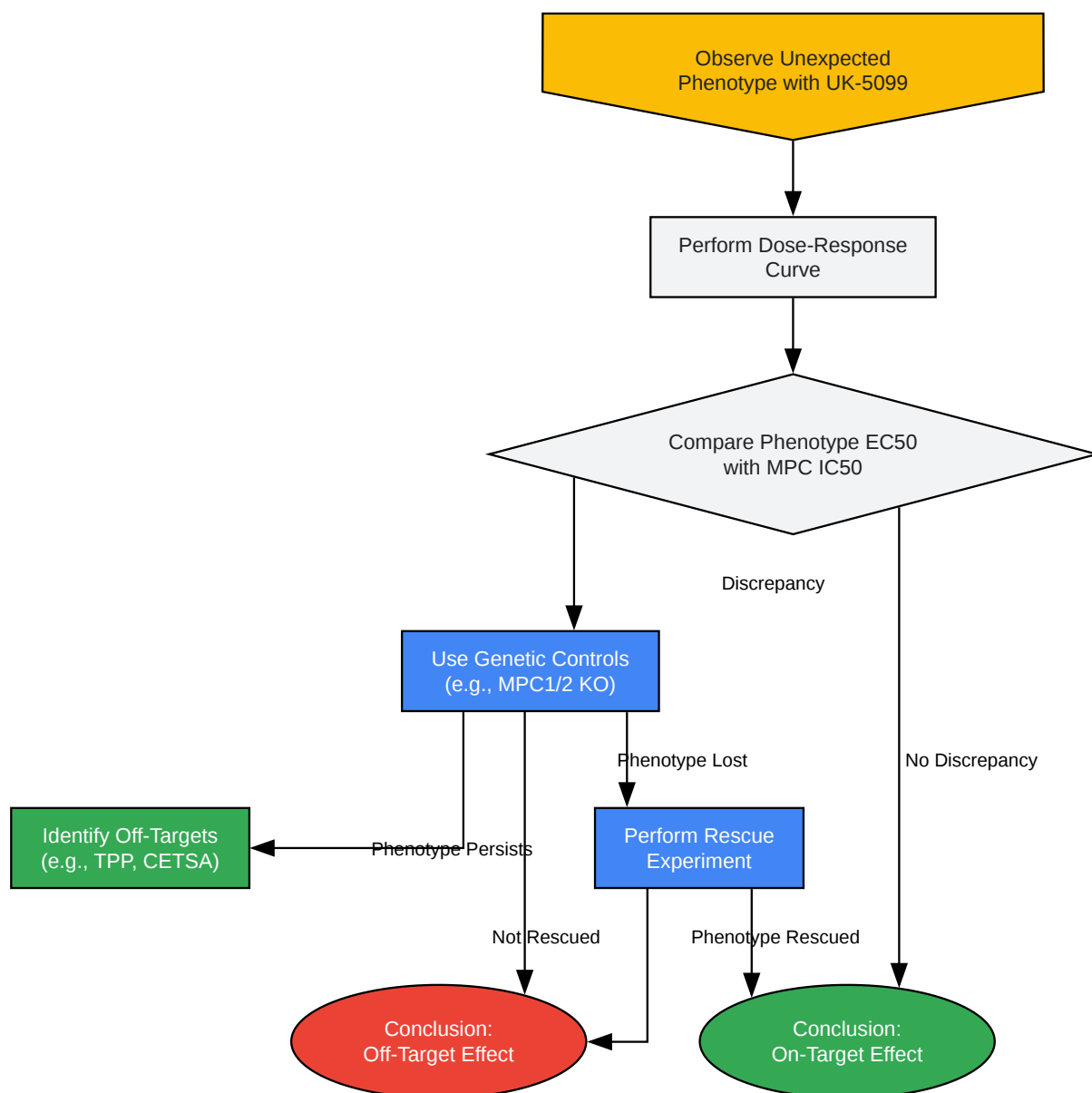
- Objective: To identify unintended protein targets of **UK-5099**.
- Methodology:
 - Prepare cell lysates from cells treated with **UK-5099** and a vehicle control.
 - Perform a thermal proteome profiling (TPP) experiment by heating the lysates to different temperatures, followed by separation of soluble and aggregated proteins.
 - Digest the proteins into peptides and label them with tandem mass tags (TMT) for relative quantification.
 - Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify proteins that show a significant change in thermal stability upon **UK-5099** treatment. These are potential off-targets.

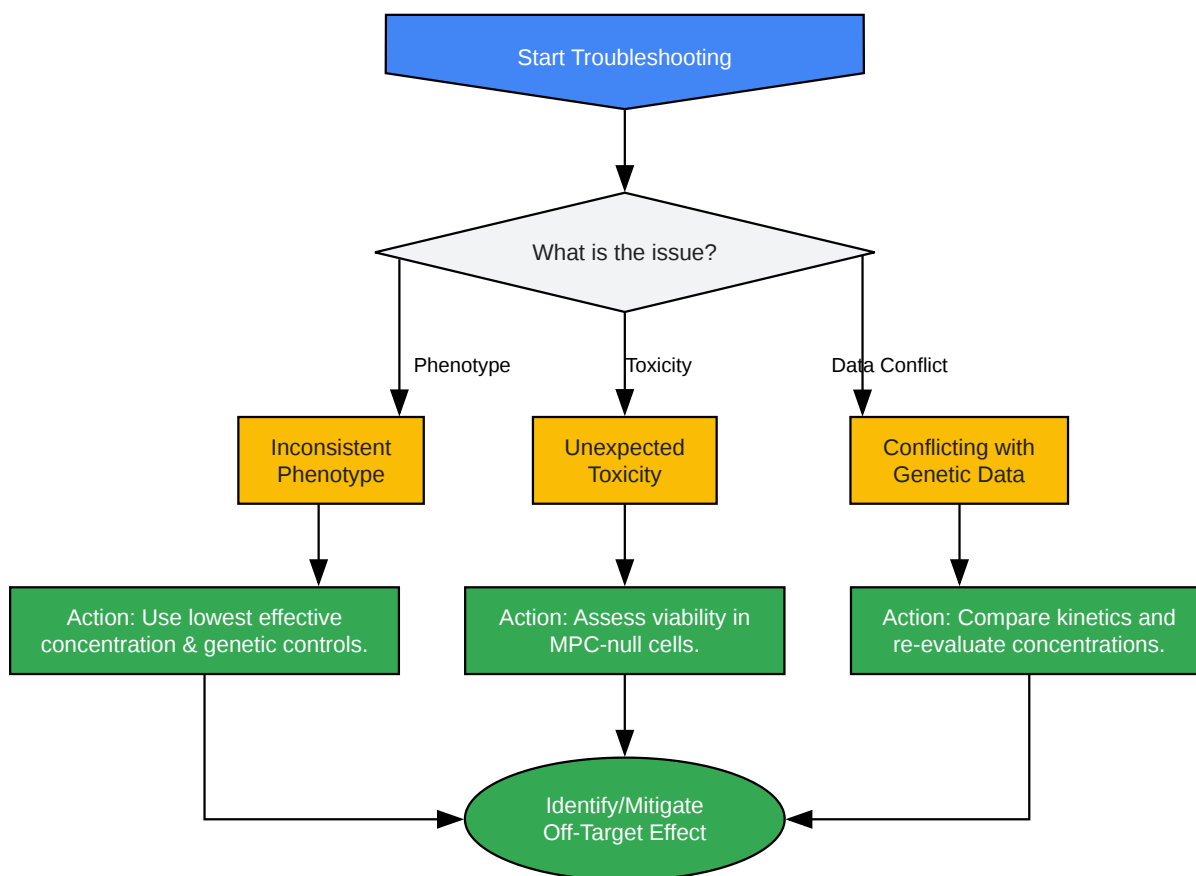
Visualizations



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Caption: On-target action of **UK-5099** inhibiting the MPC.





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